molecular formula C6H11N3O2 B186377 1-Acetyl-4-nitrosopiperazine CAS No. 73742-56-0

1-Acetyl-4-nitrosopiperazine

Cat. No. B186377
CAS RN: 73742-56-0
M. Wt: 157.17 g/mol
InChI Key: CUABIQWKHMEWSM-UHFFFAOYSA-N
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Description

1-Acetyl-4-nitrosopiperazine is a derivative of piperazine . Piperazine is a heterocyclic organic compound with a chemical structure consisting of a six-membered ring containing two nitrogen atoms at opposite positions . It has a molecular formula of C6H11N3O2 and a molecular weight of 157.17 .


Synthesis Analysis

The synthesis of piperazine derivatives involves various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The 1-acetyl-4-nitrosopiperazine molecule contains a total of 22 bonds. There are 11 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 six-membered ring, 1 tertiary amide (aliphatic), and 1 N-nitroso group (aliphatic) .


Chemical Reactions Analysis

Nitrosamines can be formed through various chemical processes, including the reaction between nitrites and secondary amines in certain conditions . The methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Physical And Chemical Properties Analysis

1-Acetyl-4-nitrosopiperazine is a versatile compound with various applications in both pharmaceuticals and industry . It has a molecular formula of C6H11N3O2 and a molecular weight of 157.17 .

Scientific Research Applications

Pharmaceutical Applications

    Anthelmintic Agents: Piperazine derivatives, including 1-Acetyl-4-nitrosopiperazine, are widely used to treat parasitic worm infections due to their anthelmintic properties .

    Nitrosamine Impurities: This compound has been identified as an impurity in certain pharmaceuticals, which has raised concerns due to its mutagenic and carcinogenic potential .

Industrial Applications

    Polymer Production: Piperazine is a key building block in the production of polymers and resins, highlighting its importance in material science and engineering .

    Analytical Method Development: It is used for analytical method development, method validation (AMV), and quality control applications, particularly in the context of Abbreviated New Drug Applications (ANDA) or during the commercial production of nitrosamines .

Safety and Hazards

Nitrosamines are considered a “cohort of concern” due to their probable or possible human carcinogenic potential . As a risk mitigation strategy, components with a high potential to form nitrosamine should be avoided .

Future Directions

From the risk assessment, it is clear that nitrosamines or their precursors may be present in any component of the finished dosage form . The manufacturers must not solely rely on pharmacopeial specifications for APIs and excipients, rather, they should also develop and implement additional strategies to control nitrosamine impurities .

properties

IUPAC Name

1-(4-nitrosopiperazin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2/c1-6(10)8-2-4-9(7-11)5-3-8/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUABIQWKHMEWSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400460
Record name 1-acetyl-4-nitrosopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-4-nitrosopiperazine

CAS RN

73742-56-0
Record name 1-acetyl-4-nitrosopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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